2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by a cyclopropane ring substituted with a methyl group and a propynyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkyne precursor using a cyclopropanation reagent such as diazomethane or a transition metal catalyst. The reaction conditions typically require a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of high-pressure reactors and automated control systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, reflux conditions.
Substitution: Thionyl chloride in dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of acyl chlorides or other substituted derivatives.
Scientific Research Applications
2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclopropane ring and the propynyl group play a crucial role in determining the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the methyl and propynyl substituents, making it less sterically hindered and more reactive.
2-Methylcyclopropane-1-carboxylic acid: Similar structure but without the propynyl group, leading to different reactivity and applications.
2-(Prop-1-yn-1-yl)cyclopropane-1-carboxylic acid: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methyl-2-(prop-1-yn-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the methyl and propynyl groups on the cyclopropane ring. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific synthetic and research applications.
Properties
CAS No. |
93167-80-7 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-methyl-2-prop-1-ynylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c1-3-4-8(2)5-6(8)7(9)10/h6H,5H2,1-2H3,(H,9,10) |
InChI Key |
RUOFDARIUILEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1(CC1C(=O)O)C |
Origin of Product |
United States |
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